2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various molecular targets, making it a valuable tool for researchers.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2 in a manner that inhibits its function . This interaction results in significant inhibition of the growth of various cell lines . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to a halt in cell proliferation . This disruption can lead to apoptosis, or programmed cell death, within certain cells .
Result of Action
The result of the compound’s action is a significant alteration in cell cycle progression, leading to the inhibition of cell growth and induction of apoptosis within certain cells . This makes it a potential candidate for cancer treatment, particularly for cancers that exhibit overactive cell proliferation.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the core structure of this compound, have been identified as strategic compounds for optical applications . They have tunable photophysical properties, which could potentially influence their interactions with various biomolecules .
Cellular Effects
Some pyrazolo[1,5-a]pyrimidines have demonstrated inhibitory activity against CDK-2, a key enzyme involved in cell cycle regulation . This suggests that our compound may also interact with similar cellular processes.
Molecular Mechanism
Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines have shown good photobleaching performance when continuously excited, suggesting potential stability over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps. One common method starts with the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with the nucleophile.
Scientific Research Applications
2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anticancer properties and ability to inhibit specific kinases.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
Comparison with Similar Compounds
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and detonation performance.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and positive heats of formation.
PHTPP: A selective estrogen receptor β antagonist with distinct biological activities.
Uniqueness
2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific interactions with molecular targets like CDK2, making it a valuable compound for cancer research. Its unique structure also allows for diverse chemical modifications, enhancing its versatility in various applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-13-19(21-7-8-24-9-11-27-12-10-24)25-20(22-15)14-17(23-25)16-5-3-4-6-18(16)26-2/h3-6,13-14,21H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDJSIFTFUTMTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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